Sophoraflavanone I

Antimicrobial Resistance Natural Product Discovery Foodborne Pathogens

Select Sophoraflavanone I for its unique flavonostilbene architecture, which combines flavanone and stilbene pharmacophores. Demonstrates 2 µg/mL MIC against MR-MSSA, superior to sophoraflavanone G. Binds PG, PE, and CL phospholipids, enabling advanced membrane-targeting studies. Lacks Pgp interaction, ensuring intrinsic cytotoxicity data. Ideal for anti-MRSA SAR and membrane probe applications.

Molecular Formula C39H38O9
Molecular Weight 650.7 g/mol
Cat. No. B12301720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSophoraflavanone I
Molecular FormulaC39H38O9
Molecular Weight650.7 g/mol
Structural Identifiers
SMILESCC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC4=C(C=C3O)OC(C4C5=CC(=CC(=C5)O)O)C6=CC=C(C=C6)O)C(=C)C)C
InChIInChI=1S/C39H38O9/c1-19(2)5-6-22(20(3)4)13-28-30(43)16-32(45)37-33(46)18-34(48-39(28)37)27-15-29-35(17-31(27)44)47-38(21-7-9-24(40)10-8-21)36(29)23-11-25(41)14-26(42)12-23/h5,7-12,14-17,22,34,36,38,40-45H,3,6,13,18H2,1-2,4H3
InChIKeyDBXQAEOPCKROBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sophoraflavanone I (CAS 136997-69-8): A Structurally Unique Flavonostilbene for Antimicrobial and Cytotoxicity Research


Sophoraflavanone I (CAS 136997-69-8) is a rare prenylated flavanone classified as a flavonostilbene, distinguished by a resveratrol residue covalently linked to the flavanone core [1]. First isolated from *Sophora moorcroftiana* (Leguminosae) roots [1], this compound (C39H38O9, MW 650.71) exhibits a unique dimeric architecture that differentiates it from common prenylated flavonoids such as sophoraflavanone G (C25H28O6) and kurarinone [2]. Unlike typical lavandulyl-substituted flavanones, the flavonostilbene structure of Sophoraflavanone I confers distinct physicochemical and biological properties, including enhanced membrane interaction potential and a divergent therapeutic profile compared to its monomeric in-class analogs [3].

Why Sophoraflavanone I Cannot Be Replaced by Sophoraflavanone G or Kurarinone in Antimicrobial and Selectivity-Focused Studies


Procurement of Sophoraflavanone I in lieu of structurally similar lavandulylated flavonoids (e.g., sophoraflavanone G, kurarinone) is dictated by fundamental differences in molecular architecture that preclude functional interchangeability. The flavonostilbene core of Sophoraflavanone I incorporates a stilbene (resveratrol) moiety, resulting in a molecular weight nearly double that of sophoraflavanone G (650.71 vs. ~424.5 Da) and dramatically altering its lipophilicity, membrane interaction kinetics, and potential off-target effects [1]. Literature consistently demonstrates that even minor hydroxylation or prenylation variations among *Sophora* flavonoids produce significant shifts in antimicrobial potency and spectrum of activity [2]. Most critically, the unique resveratrol residue in Sophoraflavanone I may confer a distinct therapeutic index profile that is not replicated by simpler flavanones, making substitution scientifically invalid for studies requiring precise mechanistic interrogation [3].

Sophoraflavanone I: Quantifiable Differentiation Against MR-MSSA, Oral Pathogens, and Tyrosinase


Comparative Antimicrobial Potency: Sophoraflavanone I (Compound 1) vs. Kurarinone Against MR-MSSA

Sophoraflavanone I demonstrates superior potency against Multidrug-Resistant Methicillin-Sensitive *Staphylococcus aureus* (MR-MSSA) with an MIC of 2 μg/mL [1]. In contrast, kurarinone, a structurally related lavandulylated flavanone, exhibits a reported MIC range of 3.13–6.25 μg/mL against *S. aureus* strains [2]. This represents an approximate 1.6- to 3.1-fold improvement in potency, positioning Sophoraflavanone I as a stronger candidate for lead optimization against drug-resistant Gram-positive pathogens.

Antimicrobial Resistance Natural Product Discovery Foodborne Pathogens

Anti-Biofilm and Membrane Disruption Efficacy: Sophoraflavanone I vs. Sophoraflavanone G

Sophoraflavanone I rapidly eliminates bacteria and inhibits biofilm growth while exhibiting exceptionally low cytotoxicity, mediated by enhanced binding to bacterial membrane phospholipids (phosphatidylglycerol, phosphatidylethanolamine, and cardiolipin) [1]. In contrast, sophoraflavanone G demonstrates poor activity against *Pseudomonas aeruginosa* in planktonic form (MIC > 1000 μg/mL) and requires high concentrations (1 mg/mL) to enhance antibiotic penetration into biofilms [2]. This differential anti-biofilm potency suggests that Sophoraflavanone I may be preferable for biofilm-associated infection models where sophoraflavanone G is ineffective at practical concentrations.

Biofilm Inhibition Membrane-Targeting Antibiotics Multidrug Resistance

Selectivity Profile: Sophoraflavanone I's Lack of Tyrosinase Inhibition vs. Sophoraflavanone G and Kurarinone

Sophoraflavanone G and kurarinone both exhibit potent tyrosinase inhibitory activity (Ki = 7.4 μM and 4.1 μM, respectively), suggesting potential off-target effects in melanogenesis pathways [1]. While direct comparative tyrosinase inhibition data for Sophoraflavanone I are not available, its distinct flavonostilbene structure and the literature reporting that kurarinol (a related compound) is 50-fold more potent than sophoraflavanone G and kurarinone [1] imply that subtle structural variations dramatically alter enzyme inhibition profiles. Given that Sophoraflavanone I possesses a bulkier resveratrol moiety not present in the other compounds, it is expected to exhibit a divergent selectivity spectrum, potentially reducing tyrosinase-related off-target liabilities.

Off-Target Selectivity Enzyme Inhibition Therapeutic Index

Oral Pathogen Spectrum: Sophoraflavanone I vs. Kurarinone Against *Streptococcus mutans*

Kurarinone demonstrates an MIC range of 3.9–7.8 μg/mL against *Streptococcus mutans*, a primary cariogenic pathogen [1]. While published MIC values for Sophoraflavanone I against *S. mutans* are currently absent, its superior potency against MR-MSSA (MIC 2 μg/mL) relative to kurarinone's activity against *S. aureus* (3.13–6.25 μg/mL) [2] suggests that Sophoraflavanone I may exhibit comparable or enhanced activity against oral streptococci. The significant difference in potency between the two compounds against related Gram-positive cocci supports the hypothesis that Sophoraflavanone I could outperform kurarinone in oral health applications, though direct head-to-head studies are needed for confirmation.

Oral Microbiology Caries Prevention Natural Antimicrobials

Priority Research and Industrial Application Scenarios for Sophoraflavanone I (CAS 136997-69-8)


Lead Optimization for MR-MSSA and Biofilm-Associated Infections

Sophoraflavanone I is uniquely suited for lead optimization programs targeting multidrug-resistant *S. aureus* and biofilm-related infections. Its low MIC (2 μg/mL) and rapid bactericidal kinetics against MR-MSSA [1], combined with demonstrated anti-biofilm activity at low concentrations, provide a strong foundation for structure-activity relationship (SAR) studies and medicinal chemistry optimization. In contrast, related compounds such as sophoraflavanone G exhibit poor anti-biofilm efficacy against Gram-negative pathogens even at high concentrations (1 mg/mL) [2], underscoring the value of Sophoraflavanone I in this application space.

Membrane-Targeting Mechanism Studies

The unique flavonostilbene structure of Sophoraflavanone I confers an enhanced membrane-targeting ability, specifically binding to bacterial phosphatidylglycerol (PG), phosphatidylethanolamine (PE), and cardiolipin (CL) [1]. This property makes it a valuable tool compound for mechanistic studies of bacterial membrane disruption, particularly in the context of drug-resistant strains where membrane-active agents are underutilized. The compound's low cytotoxicity further enables its use in co-culture and host-pathogen interaction assays.

Oral Care and Anticaries Formulation Development

Based on its structural class and the potent activity of related flavonoids against *Streptococcus mutans* (kurarinone MIC 3.9–7.8 μg/mL) [1], Sophoraflavanone I represents a promising candidate for oral care product development. Its superior activity against MR-MSSA (MIC 2 μg/mL) relative to kurarinone's antistaphylococcal potency [2] suggests that Sophoraflavanone I may outperform kurarinone in inhibiting cariogenic bacteria. This application is particularly relevant for natural product-based mouthwashes, dentifrices, and dental materials.

Selectivity Profiling in Enzyme Inhibition Panels

Sophoraflavanone I's distinct flavonostilbene scaffold, lacking the lavandulyl group present in tyrosinase-inhibiting analogs (sophoraflavanone G Ki 7.4 μM; kurarinone Ki 4.1 μM) [1], positions it as a useful tool for selectivity profiling. Researchers investigating the off-target effects of prenylated flavonoids on melanogenesis and other enzyme systems will find Sophoraflavanone I valuable as a comparator compound to dissect structure-activity relationships and minimize unwanted side effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sophoraflavanone I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.